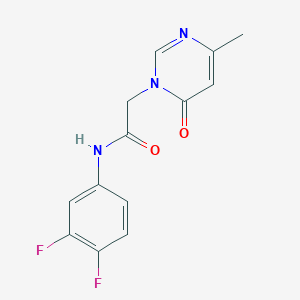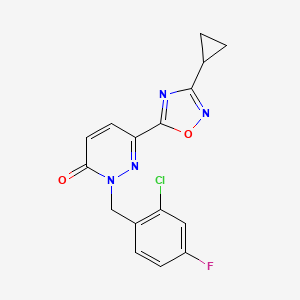
2-(2-chloro-4-fluorobenzyl)-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-4-fluorobenzyl)-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H12ClFN4O2 and its molecular weight is 346.75. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-4-fluorobenzyl)-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-4-fluorobenzyl)-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research on compounds with similar structures to 2-(2-chloro-4-fluorobenzyl)-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one often focuses on the synthesis of novel derivatives and their potential biological activities. For example, studies on the synthesis of imidazolyl acetic acid derivatives and their evaluation for anti-inflammatory and analgesic activities represent a similar approach to exploring the therapeutic potential of complex organic molecules. These compounds are typically synthesized through a series of chemical reactions, starting from basic chemical structures and introducing various functional groups to achieve the desired pharmacological properties (Khalifa & Abdelbaky, 2008).
Antimicrobial and Antioxidant Properties
Another area of research involves the synthesis of novel heterocyclic compounds derived from specific chemical precursors and their investigation for lipase and α-glucosidase inhibition, which could indicate potential applications in treating diseases such as diabetes and obesity. These compounds are characterized by their interaction with enzymes that play crucial roles in metabolic pathways, showcasing the importance of chemical modifications in enhancing biological activity and specificity (Bekircan et al., 2015).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of derivatives similar to the compound highlight the importance of structural elucidation in understanding the chemical and physical properties of novel compounds. Structural analysis, often through X-ray crystallography, provides insights into the molecular geometry, bonding patterns, and potential reactivity of these compounds, which is crucial for predicting their interactions with biological targets (Banu et al., 2014).
Anticancer, Antiangiogenic, and Antioxidant Agents
Research also extends to the development of pyridazinone derivatives as anticancer, antiangiogenic, and antioxidant agents. These studies involve assessing the inhibitory effects of synthesized compounds on various cancer cell lines and evaluating their potential to interfere with the mechanisms of tumor progression and angiogenesis. The antioxidant properties are explored through assays that measure the ability of these compounds to scavenge free radicals, contributing to the prevention of oxidative stress-related diseases (Kamble et al., 2015).
Propiedades
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2/c17-12-7-11(18)4-3-10(12)8-22-14(23)6-5-13(20-22)16-19-15(21-24-16)9-1-2-9/h3-7,9H,1-2,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOPPETWWLTFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=NN(C(=O)C=C3)CC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-fluorobenzyl)-6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

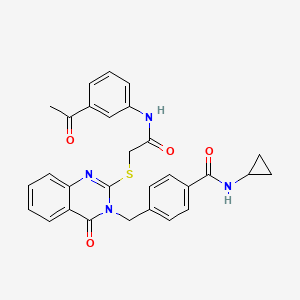
![ethyl 2-({[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2759712.png)
![3-Benzyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2759713.png)
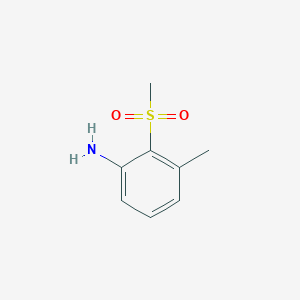
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2759717.png)
![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydrobromide](/img/structure/B2759718.png)
![5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclopentane] hydrochloride](/img/structure/B2759719.png)
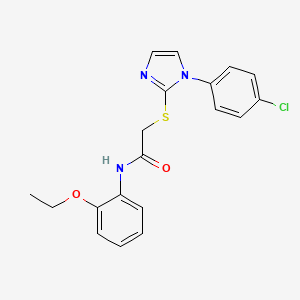
![1-(3-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2759721.png)
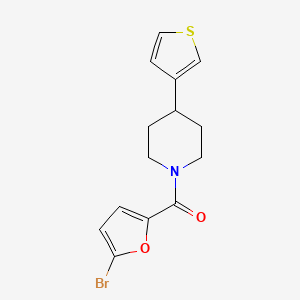
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide](/img/structure/B2759723.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2759724.png)
![4-[(3-Methyloxetan-3-yl)methoxy]benzoic acid](/img/structure/B2759726.png)
